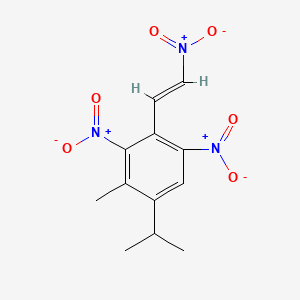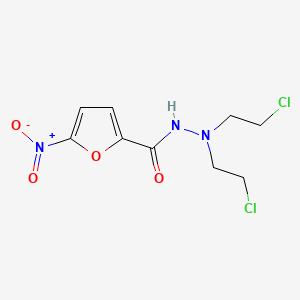
2-Furoic acid, 5-nitro-, 2,2-bis(2-chloroethyl)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furoic acid, 5-nitro-, 2,2-bis(2-chloroethyl)hydrazide is a chemical compound that belongs to the class of furoic acid derivatives This compound is characterized by the presence of a furan ring, a nitro group, and a bis(2-chloroethyl)hydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furoic acid, 5-nitro-, 2,2-bis(2-chloroethyl)hydrazide typically involves the reaction of 5-nitro-2-furoic acid with 2,2-bis(2-chloroethyl)hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents such as methanol or ethanol, and the reaction temperature is usually maintained at around 50-60°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Furoic acid, 5-nitro-, 2,2-bis(2-chloroethyl)hydrazide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The chloroethyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Furoic acid, 5-amino-, 2,2-bis(2-chloroethyl)hydrazide.
Wissenschaftliche Forschungsanwendungen
2-Furoic acid, 5-nitro-, 2,2-bis(2-chloroethyl)hydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Furoic acid, 5-nitro-, 2,2-bis(2-chloroethyl)hydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The bis(2-chloroethyl)hydrazide moiety can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Nitro-2-furoic acid: A related compound with similar structural features but lacking the bis(2-chloroethyl)hydrazide moiety.
2-Furoic acid hydrazide: Another related compound with a hydrazide group instead of the bis(2-chloroethyl)hydrazide.
Uniqueness
2-Furoic acid, 5-nitro-, 2,2-bis(2-chloroethyl)hydrazide is unique due to the presence of both the nitro group and the bis(2-chloroethyl)hydrazide moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for research and industrial applications.
Eigenschaften
CAS-Nummer |
1917-59-5 |
|---|---|
Molekularformel |
C9H11Cl2N3O4 |
Molekulargewicht |
296.10 g/mol |
IUPAC-Name |
N',N'-bis(2-chloroethyl)-5-nitrofuran-2-carbohydrazide |
InChI |
InChI=1S/C9H11Cl2N3O4/c10-3-5-13(6-4-11)12-9(15)7-1-2-8(18-7)14(16)17/h1-2H,3-6H2,(H,12,15) |
InChI-Schlüssel |
FRQFZHXEYNBNEV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C(=O)NN(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


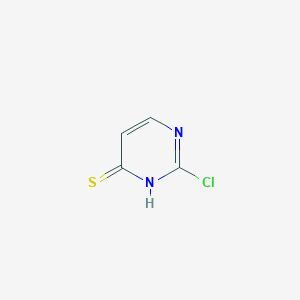
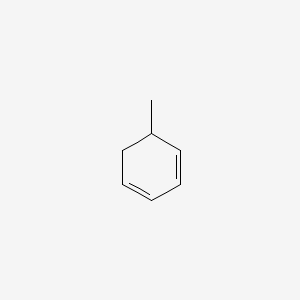
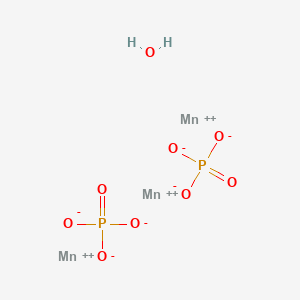
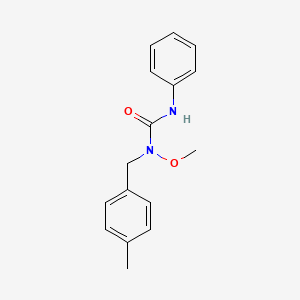
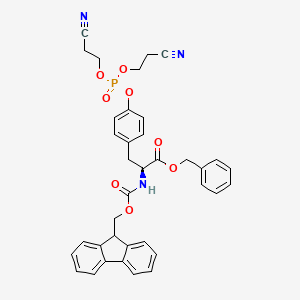

![(2S)-2-[[(3R)-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid](/img/structure/B13827081.png)
![N-(4-cyanophenyl)-N'-[(sodiosulfo)methyl]urea](/img/structure/B13827087.png)





